molecular formula C8H15BrN2 B13860822 1-(2-Bromoprop-2-enyl)-4-methylpiperazine

1-(2-Bromoprop-2-enyl)-4-methylpiperazine

Cat. No.: B13860822
M. Wt: 219.12 g/mol
InChI Key: QEAWQCOYANXQHT-UHFFFAOYSA-N
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Description

1-(2-Bromoprop-2-enyl)-4-methylpiperazine is a chemical compound with the molecular formula C8H15BrN2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the bromopropenyl group in this compound introduces unique chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2-Bromoprop-2-enyl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 2-bromopropene. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-methylpiperazine and 2-bromopropene.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the presence of a base like potassium carbonate to neutralize the by-products.

    Procedure: The 4-methylpiperazine is dissolved in the solvent, and 2-bromopropene is added dropwise to the solution. The mixture is stirred at room temperature or slightly elevated temperatures for several hours.

    Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.

Chemical Reactions Analysis

1-(2-Bromoprop-2-enyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Scientific Research Applications

1-(2-Bromoprop-2-enyl)-4-methylpiperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromoprop-2-enyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropenyl group can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Bromoprop-2-enyl)-4-methylpiperazine can be compared with other similar compounds, such as:

    1-(2-Bromoprop-2-enyl)-4-ethylpiperazine: This compound has an ethyl group instead of a methyl group, leading to differences in reactivity and biological activity.

    1-(2-Bromoprop-2-enyl)-4-phenylpiperazine: The presence of a phenyl group introduces aromaticity and affects the compound’s chemical properties and interactions.

    1-(2-Bromoprop-2-enyl)-4-methylpiperidine: This compound has a piperidine ring instead of a piperazine ring, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H15BrN2

Molecular Weight

219.12 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-4-methylpiperazine

InChI

InChI=1S/C8H15BrN2/c1-8(9)7-11-5-3-10(2)4-6-11/h1,3-7H2,2H3

InChI Key

QEAWQCOYANXQHT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=C)Br

Origin of Product

United States

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